molecular formula C14H12BrN3O B5736446 2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B5736446
M. Wt: 318.17 g/mol
InChI Key: ZFMWHMSVJFWQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, also known as BPP, is a pyrazolopyrimidine compound that has been studied for its potential applications in scientific research. BPP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being investigated.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is still being investigated, but it is believed to involve the inhibition of certain signaling pathways that are important for cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the growth of new blood vessels), and the modulation of immune system activity. These effects are thought to contribute to its potential as a therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol as a research tool is its specificity for the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. This makes it a valuable tool for studying the role of this pathway in cancer cell growth and survival. However, one limitation of this compound is that its mechanism of action is still being investigated, which makes it difficult to fully understand its effects on cancer cells.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol. One area of interest is the development of more potent and selective inhibitors of the PI3K/Akt/mTOR pathway, which could have even greater therapeutic potential for the treatment of cancer. Another area of interest is the investigation of this compound's effects on other signaling pathways that are important for cancer cell growth and survival. Additionally, the potential use of this compound as a diagnostic tool for cancer is also an area of ongoing research.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol involves the reaction of 4-bromoaniline with 3,5-dimethylpyrazole-4-carbaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with urea to yield this compound. This method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential therapeutic agent for the treatment of cancer.

Properties

IUPAC Name

2-(4-bromophenyl)-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c1-8-9(2)16-13-7-12(17-18(13)14(8)19)10-3-5-11(15)6-4-10/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMWHMSVJFWQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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